molecular formula C15H10BrFN4OS B12007165 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione CAS No. 676623-06-6

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

Cat. No.: B12007165
CAS No.: 676623-06-6
M. Wt: 393.2 g/mol
InChI Key: XEUSPJLZEVLAFE-QGMBQPNBSA-N
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Description

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione is a complex organic compound that features a triazole ring, a brominated phenyl group, and a fluorinated phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione typically involves the condensation of 5-bromosalicylaldehyde with 3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the brominated and fluorinated reagents.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione involves its interaction with biological targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact molecular pathways depend on the specific biological context and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
  • 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives

Uniqueness

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione is unique due to its combination of a brominated phenyl group, a fluorinated phenyl group, and a triazole ring. This combination imparts specific electronic and steric properties that can influence its reactivity and interactions with biological targets .

Properties

CAS No.

676623-06-6

Molecular Formula

C15H10BrFN4OS

Molecular Weight

393.2 g/mol

IUPAC Name

4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H10BrFN4OS/c16-10-5-6-13(22)9(7-10)8-18-21-14(19-20-15(21)23)11-3-1-2-4-12(11)17/h1-8,22H,(H,20,23)/b18-8+

InChI Key

XEUSPJLZEVLAFE-QGMBQPNBSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)O)F

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)O)F

Origin of Product

United States

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